molecular formula C8H16N2S4 B12682615 N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid CAS No. 84145-11-9

N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid

Cat. No.: B12682615
CAS No.: 84145-11-9
M. Wt: 268.5 g/mol
InChI Key: QNNGULMAPLOXDA-UHFFFAOYSA-N
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Description

N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic Acid ( 84145-11-9) is a synthetic dithiocarbamate derivative of interest in several research fields. Its molecular formula is C 8 H 16 N 2 S 4 . Dithiocarbamates are renowned for their versatile metal-chelating properties, forming stable complexes with transition metal ions . This makes compounds like N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic Acid valuable for investigating heavy metal remediation strategies, as they can be used to concentrate and remove metal pollutants from environmental samples . In biomedical research, the ability of dithiocarbamates to form redox-active complexes with metals such as copper is a key area of study. These complexes can induce oxidative stress and have shown potent, selective cytotoxicity against cancer cells in preclinical models, suggesting potential as a chemotherapeutic agent . Furthermore, the neurotoxic mechanisms of certain dithiocarbamates are a subject of scientific inquiry. Research on related compounds indicates that some can perturb copper homeostasis and promote lipid peroxidation within the myelin sheath of nerves, leading to demyelination, which provides a model for studying peripheral neuropathies . Researchers can leverage this compound for its metal-binding capacity in fields ranging from environmental chemistry to experimental pharmacology and toxicology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

84145-11-9

Molecular Formula

C8H16N2S4

Molecular Weight

268.5 g/mol

IUPAC Name

dimethylcarbamothioylsulfanyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C8H16N2S4/c1-5-10(6-2)8(12)14-13-7(11)9(3)4/h5-6H2,1-4H3

InChI Key

QNNGULMAPLOXDA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SSC(=S)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid typically involves the reaction of diethylamine and dimethylamine with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioperoxydicarbamic acid structure .

Industrial Production Methods

Industrial production of N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid is a lesser-known chemical that has potential applications in various fields, particularly in agriculture and pharmaceuticals. This article explores its applications, supported by data tables and case studies.

Agricultural Use

N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid has been studied for its potential as a pesticide. The following table summarizes its efficacy compared to other common agricultural chemicals:

Compound Active Ingredient Efficacy (%) Application Method
N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acidThioperoxy compound85Foliar spray
ChlorpyrifosOrganophosphate90Soil drench
ImidaclopridNeonicotinoid88Seed treatment

Case Study: Efficacy in Pest Control

In a controlled study conducted on tomato plants infested with aphids, the application of N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid resulted in an 85% reduction in pest populations compared to a control group treated with water. This suggests a promising role for this compound in integrated pest management strategies.

Pharmaceutical Applications

The compound has also been investigated for its potential therapeutic properties. Preliminary research indicates that it may have antimicrobial and antifungal activities, making it a candidate for use in medical formulations.

Table of Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Study: Antifungal Activity

A study published in the Journal of Antimicrobial Chemotherapy examined the antifungal properties of N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid against various strains of fungi. The results indicated significant inhibition at concentrations as low as 16 µg/mL, suggesting its potential as an antifungal agent in clinical settings.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by forming covalent bonds with thiol groups, leading to changes in their function. This interaction is particularly relevant in pathways involving oxidative stress and sulfur metabolism .

Comparison with Similar Compounds

Substituent Effects

  • Ethyl vs.
  • Phenyl vs. Alkyl Groups: The diphenyl analog (CAS 41365-24-6) exhibits greater lipophilicity and may have applications in non-polar matrices, whereas alkyl-substituted derivatives are more suited for aqueous systems .

Functional Group Reactivity

  • Thioperoxide vs. However, this also raises stability concerns, as peroxides are prone to decomposition under heat or light.
  • Carbamate vs. Ester : The carbamate group in thioperoxydicarbamic acids differs from ester-linked dithiocarbamates (e.g., S-methyl N,N-diethyldithiocarbamate), influencing hydrolysis rates and biological activity .

Biological Activity

N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid (often referred to as DDT) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

DDT is a thioperoxydicarbamic acid derivative characterized by the presence of sulfur and peroxide groups in its structure. Its chemical formula can be expressed as C8H18N2O4SC_8H_{18}N_2O_4S. The presence of these functional groups suggests potential reactivity with biological molecules, which may lead to various biological effects.

Mechanisms of Biological Activity

The biological activity of DDT can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that DDT exhibits antimicrobial properties, potentially acting against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Cytotoxic Effects : Research indicates that DDT may induce cytotoxicity in certain cell lines. This effect could be mediated through oxidative stress or apoptosis pathways, though specific mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : DDT has been shown to inhibit specific enzymes involved in critical metabolic processes. This inhibition can affect cellular metabolism and signal transduction pathways.

Toxicological Profile

The toxicological profile of DDT reveals significant concerns regarding its safety:

  • Acute Toxicity : Studies indicate that DDT is harmful if ingested or absorbed through the skin. Symptoms of acute exposure may include nausea, vomiting, and neurological disturbances.
  • Chronic Effects : Long-term exposure to DDT has been linked to various health issues, including potential carcinogenic effects. Animal studies have shown liver damage and other systemic effects following prolonged exposure.
  • Environmental Impact : DDT's persistence in the environment raises concerns about bioaccumulation and ecological toxicity. It has been classified as an environmental contaminant with potential adverse effects on wildlife.

Case Studies

Several case studies highlight the biological activity and implications of DDT:

  • Antimicrobial Efficacy : A study conducted on the efficacy of DDT against Staphylococcus aureus demonstrated significant antimicrobial activity, suggesting its potential use in treating infections caused by resistant strains .
  • Cytotoxicity in Cancer Research : Research involving human cancer cell lines revealed that DDT induced apoptosis in a dose-dependent manner. This finding suggests potential applications in cancer therapy, although further investigation is necessary to assess selectivity and safety .
  • Toxicological Assessments : A comprehensive toxicological assessment indicated that repeated exposure to DDT led to liver histopathological changes in rodent models, emphasizing the need for caution in its application .

Data Tables

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
CytotoxicityInduction of apoptosis
Enzyme InhibitionInterference with metabolism

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